MOT1 is primarily derived from the Saccharomyces cerevisiae genome, with extensive studies conducted on its function and mechanisms. The Saccharomyces Genome Database provides comprehensive information on the gene encoding MOT1, including its sequence, biological functions, and associated phenotypes .
The synthesis of MOT1 protein involves transcription of the corresponding gene followed by translation into protein. The process begins in the nucleus where messenger RNA (mRNA) is synthesized from the DNA template. This mRNA then exits the nucleus and associates with ribosomes in the cytoplasm for translation into the MOT1 protein.
The synthesis process can be broken down into two main stages:
The molecular structure of MOT1 includes several functional domains that facilitate its interaction with TBP and DNA. It forms a ternary complex with TBP and DNA, utilizing ATP hydrolysis to dissociate TBP from DNA, which is critical for regulating transcription initiation .
Experimental studies have characterized various aspects of MOT1's structure, including its molecular weight and isoelectric point. The protein exhibits distinct structural features that enable its ATP-dependent activity, which is essential for its role in transcription regulation .
MOT1 mediates several key biochemical reactions:
The binding affinity of MOT1 for TBP can be modulated by various factors including ATP concentrations and the presence of other transcription factors. This dynamic interaction underscores its regulatory role in gene expression .
MOT1 operates through a dual mechanism:
Studies indicate that approximately 10-15% of yeast genes are influenced by MOT1 activity, showcasing its significant role in regulating transcriptional responses under various growth conditions .
MOT1 is a soluble protein at physiological pH and temperature conditions typical for yeast cells. Its stability and activity are influenced by environmental factors such as temperature and ionic strength.
Key chemical properties include:
MOT1 has been extensively studied for its role in:
Research on MOT1 continues to reveal its complexities and potential applications across various fields including molecular biology, genetics, and biotechnology .
The MOT1 protein exhibits a modular architecture comprising two functionally and structurally distinct domains:
Functional Synergy: The N-terminal domain anchors MOT1 to TBP, positioning the ATPase domain to engage DNA ~17 bp upstream of the TATA box. This spatial arrangement enables ATP hydrolysis-driven DNA distortion to mechanically weaken TBP-DNA interactions [8] [3].
High-resolution structural studies have captured distinct functional states of MOT1 during its catalytic cycle:
Table 1: Key Structural States of MOT1 Complexes
State | Technique | Resolution | Key Observations | Reference |
---|---|---|---|---|
Substrate Recognition | Cryo-EM | 5.1 Å | MOT1CTD binds DNA upstream; DNA bent at 45° (vs. 90° in TBP-DNA) | [3] |
Pre-hydrolysis (ADP-BeF₃⁻) | Cryo-EM | 3.6 Å | ATPase lobes grip DNA; TBP displaced; "hook" occupies TBP DNA-binding groove | [3] |
Post-hydrolysis (ATPγS) | Cryo-EM | 4.2 Å | ATPase swings back; DNA kinked; TBP trapped by latch | [3] |
MOT1NTD-TBP-DNA-NC2 | X-ray | 3.8 Å | DNA straightened; reduced NC2-DNA contacts; latch partially blocks TBP groove | [7] |
Key Findings:
The MOT1 ATPase domain undergoes nucleotide-dependent conformational transitions critical for its remodeling function:
Allosteric Coupling: TBP binding to the N-terminal HEAT repeats triggers a spiral-to-planar conformational shift that releases RecA2 from autoinhibition. This enables ATPase domain closure upon nucleotide binding, demonstrating long-range communication between domains [3]. Single-molecule FRET studies confirm that ATP hydrolysis induces a "power stroke" where the ATPase domain swings backward, kinking DNA and displacing TBP by ~20 Å [5].
Flexible regions within MOT1 enable large-scale domain motions essential for catalysis:
Table 2: Functional Impact of MOT1 Linker Mutations
Linker Region | Mutation/Modification | Functional Defect |
---|---|---|
Interlobal Linker | E1434Q (Walker B) | Blocks ATP hydrolysis; traps ternary complex in "open" state |
Latch (HR2-HR3) | Δresidues 96–132 | Reduces TBP-DNA dissociation efficiency 5-fold; permits TBP dimerization |
C-terminal Bridge | Δhook (res. 1867–1886) | Abolishes TBP chaperoning; increases TBP-DNA rebinding |
Dynamic Coordination: During catalysis, the interlobal linker facilitates a 25° rotation between RecA1 and RecA2 after ATP hydrolysis. This motion propagates force to DNA, inducing a transient upstream translocation of 1–2 bp that breaks TBP-DNA contacts without processive tracking [6] [3].
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